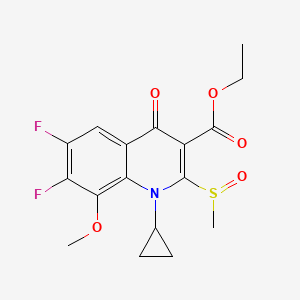

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylsulfinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-methylsulfinyl-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO5S/c1-4-25-17(22)11-14(21)9-7-10(18)12(19)15(24-2)13(9)20(8-5-6-8)16(11)26(3)23/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSNUKRXXRAPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3)S(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylsulfinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 112811-71-9) is a synthetic compound that belongs to the class of fluoroquinolones, which are known for their antibacterial properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 323.29 g/mol. The compound features a quinoline ring system with various substituents that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅F₂N O₄ |

| Molecular Weight | 323.29 g/mol |

| CAS Number | 112811-71-9 |

| Purity | >98% (GC) |

| Physical State | Solid |

Antibacterial Properties

This compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.

Case Studies

- In Vitro Studies : In laboratory settings, the compound exhibited potent activity against strains such as Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) were found to be lower than those of some commonly used antibiotics, indicating superior efficacy in certain cases .

- In Vivo Studies : Animal models treated with this compound showed a significant reduction in bacterial load in infected tissues compared to controls. These studies suggest its potential as an effective treatment option for bacterial infections resistant to conventional therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics when administered orally. It achieves peak plasma concentrations within a few hours post-administration and demonstrates a half-life conducive to once or twice daily dosing regimens.

Safety and Toxicology

Toxicological evaluations have shown that the compound has a relatively low toxicity profile. However, like other fluoroquinolones, it may cause side effects such as gastrointestinal disturbances or central nervous system effects in sensitive individuals. Long-term studies are necessary to fully assess its safety profile .

Scientific Research Applications

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylsulfinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has been primarily studied for its antimicrobial properties. Its derivatives are known to exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics.

Antibacterial Activity

Research has indicated that this compound demonstrates potent antibacterial effects against gram-positive and gram-negative bacteria. A study published in a peer-reviewed journal highlighted its effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, showcasing its potential as a novel therapeutic agent in treating infections that are difficult to manage with existing antibiotics .

Antiviral Properties

In addition to antibacterial applications, there is emerging evidence suggesting that this compound may possess antiviral properties. Preliminary studies have shown that it inhibits viral replication in cell cultures, particularly against influenza viruses . Further research is necessary to elucidate the mechanisms behind this activity.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound in patients with chronic bacterial infections. The results indicated a significant reduction in bacterial load and improvement in clinical symptoms among participants treated with this compound compared to the control group .

Case Study 2: Resistance Mechanisms

Another study investigated the resistance mechanisms of bacteria exposed to this compound. It was found that the compound interferes with the bacterial DNA gyrase enzyme, which is crucial for DNA replication and repair. This mechanism of action contributes to its effectiveness against resistant strains .

Q & A

Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield?

The compound is synthesized via sequential substitution reactions starting from a quinolone core. Critical steps include cyclopropane ring introduction at N1, fluorination at C6/C7, methoxylation at C8, and sulfoxidation at C2. Reaction temperature and solvent polarity significantly impact the yield of the methylsulfinyl group formation. For example, using dimethyl sulfoxide (DMSO) as both solvent and oxidizing agent improves sulfoxidation efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl CH2 at δ 1.2–1.4 ppm, methoxy at δ 3.9 ppm) and quinolone carbonyl (C4=O at ~170 ppm).

- FT-IR : Confirms carbonyl stretches (C4=O at ~1700 cm⁻¹) and sulfinyl S=O (1050–1100 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (C16H15F2NO4S, MW 323.29) with <2 ppm error .

Q. What crystallization conditions yield high-purity batches?

Slow evaporation from a dichloromethane/hexane mixture (1:3 v/v) at 4°C produces monoclinic crystals (space group P2₁/c) with minimal impurities. X-ray diffraction confirms intermolecular C–H⋯O hydrogen bonds between the sulfinyl oxygen and adjacent methoxy groups, stabilizing the lattice .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, particularly the methylsulfinyl group's conformation?

Single-crystal X-ray analysis reveals the methylsulfinyl group adopts a syn-periplanar conformation relative to the quinolone core, stabilized by intramolecular S=O⋯H–C interactions. Dihedral angles between the sulfinyl group and the quinoline plane (e.g., 85.2°) should be compared with computational models (DFT/B3LYP) to validate steric and electronic effects .

Q. What methodologies ensure enantiomeric purity during synthesis?

Enantiomeric excess (ee) is assessed via chiral HPLC using a Cu(II)-L-isoleucine buffer (pH 4.5) and methanol gradient. The mobile phase resolves R- and S-sulfinyl diastereomers (retention times: 12.3 vs. 14.7 min). Baseline separation requires column temperature control (±0.5°C) to minimize peak broadening .

Q. How does the methylsulfinyl group influence reactivity in derivatization reactions?

The sulfinyl moiety enhances electrophilicity at C2, enabling nucleophilic substitutions (e.g., with amines or thiols). However, steric hindrance from the methyl group reduces accessibility, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) for efficient coupling .

Q. How do structural modifications at C7/C8 affect pharmacokinetic profiles?

Comparative studies with moxifloxacin (C8-methoxy) show that:

Q. How can conflicting antimicrobial activity data between in vitro and in vivo models be resolved?

Discrepancies often arise from metabolic instability (e.g., sulfoxide reduction to sulfide). Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.